molecular formula C23H24NP B14568848 1-[4-(Diphenylphosphanyl)phenyl]piperidine CAS No. 61564-21-4

1-[4-(Diphenylphosphanyl)phenyl]piperidine

Cat. No.: B14568848
CAS No.: 61564-21-4
M. Wt: 345.4 g/mol
InChI Key: IKYKIZUNDUKXKA-UHFFFAOYSA-N
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Description

1-[4-(Diphenylphosphanyl)phenyl]piperidine is an organic compound that features a piperidine ring substituted with a diphenylphosphanyl group. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the diphenylphosphanyl group imparts unique chemical properties to the molecule, making it a valuable subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Diphenylphosphanyl)phenyl]piperidine typically involves the reaction of piperidine with a diphenylphosphanyl-substituted benzene derivative. One common method is the nucleophilic substitution reaction where piperidine acts as a nucleophile, attacking the electrophilic carbon of the diphenylphosphanyl-substituted benzene. The reaction is usually carried out in the presence of a base, such as sodium hydride, to deprotonate the piperidine and enhance its nucleophilicity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely .

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Diphenylphosphanyl)phenyl]piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-[4-(Diphenylphosphanyl)phenyl]piperidine has several scientific research applications:

Mechanism of Action

The mechanism by which 1-[4-(Diphenylphosphanyl)phenyl]piperidine exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The diphenylphosphanyl group can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the piperidine ring can interact with various biological targets, modulating their function .

Comparison with Similar Compounds

Uniqueness: 1-[4-(Diphenylphosphanyl)phenyl]piperidine is unique due to the combination of the piperidine ring and the diphenylphosphanyl group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

61564-21-4

Molecular Formula

C23H24NP

Molecular Weight

345.4 g/mol

IUPAC Name

diphenyl-(4-piperidin-1-ylphenyl)phosphane

InChI

InChI=1S/C23H24NP/c1-4-10-21(11-5-1)25(22-12-6-2-7-13-22)23-16-14-20(15-17-23)24-18-8-3-9-19-24/h1-2,4-7,10-17H,3,8-9,18-19H2

InChI Key

IKYKIZUNDUKXKA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)P(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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